[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride
Description
[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride is a substituted phenethylamine derivative characterized by a 4-ethylphenoxy group attached to an ethylamine backbone, with a methylamine moiety and a hydrochloride salt. The compound’s structure combines an aromatic ether (4-ethylphenoxy) with a short alkyl chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10-4-6-11(7-5-10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLBZVYGXIQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride typically involves:
- Formation of the phenoxyethylamine backbone via alkylation of a substituted phenol.
- Introduction of the methylamine moiety.
- Conversion of the free amine into its hydrochloride salt for stability and handling.
This synthetic route leverages selective reactions to avoid side reactions such as cleavage of ether bonds or aromatic substitutions.
Stepwise Preparation Method
Alkylation of 4-Ethylphenol
- Starting Material: 4-Ethylphenol (an ortho-substituted phenol derivative)
- Reagents: Ethylene oxide or 2-bromoethyl derivatives
- Conditions: Alkylation is carried out in the presence of a base such as potassium carbonate and catalytic potassium iodide in refluxing solvent (e.g., acetone or acetonitrile).
- Outcome: Formation of 2-(4-ethylphenoxy)ethyl intermediates.
This step is critical for forming the phenoxyethyl skeleton. The reaction proceeds with high selectivity and yield under controlled reflux conditions, typically for 8 hours or until completion as monitored by thin-layer chromatography (TLC).
Introduction of the Methylamine Group
- Method: The 2-(4-ethylphenoxy)ethyl intermediate undergoes amination to introduce the methylamine group.
- Approach: One effective approach involves reacting the intermediate with methylamine or methylamine equivalents under controlled temperature, sometimes using protective groups or amide intermediates.
- Alternative: Using 2-alkyloxazoline derivatives reacting with ortho-substituted phenols to form acetamide intermediates, followed by hydrolysis to yield the amine.
The hydrolysis step is preferably conducted in the presence of hydrochloric acid to avoid ether cleavage and aromatic substitution, ensuring the integrity of the phenoxyethylamine structure.
Formation of Hydrochloride Salt
- Process: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent like ethyl acetate at low temperatures (-20 to 0 °C), followed by warming to room temperature.
- Purpose: This step enhances the compound's stability, solubility, and ease of handling for subsequent applications.
Detailed Research Findings and Optimization
Advantages of the Described Methods
- Solvent Flexibility: The acetamide intermediate formation can be performed solvent-free or in high-boiling solvents, reducing costs and environmental impact.
- Catalyst-Free Hydrolysis: Hydrolysis in the presence of hydrochloric acid avoids the need for catalysts, simplifying the process and minimizing impurities.
- High Purity: The isolation of intermediates by precipitation and careful extraction leads to high-purity products without extensive purification.
- Environmental Considerations: Avoidance of phosphoric acid hydrolysis prevents phosphate salt contamination in waste streams.
Additional Notes on Purification and Characterization
- Purification of intermediates and final products can be achieved via recrystallization and extraction techniques.
- Structural confirmation is typically done by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- In some related syntheses, X-ray crystallography and computational studies (DFT) have been used to confirm molecular structure and purity.
- Complexation and coordination chemistry with metal ions (e.g., calcium) can be employed for selective extraction and purification of phenoxy compounds, potentially applicable to the purification of [2-(4-ethylphenoxy)ethyl]methylamine derivatives.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of amine-containing molecules with biological systems.
Medicine:
Pharmaceutical Research: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
Material Science: The compound is utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethylphenoxy group allows for specific binding interactions, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural features are compared to similar methylamine or ethylamine hydrochlorides with aromatic substituents (Table 1).
Table 1: Structural Comparison of [2-(4-Ethylphenoxy)ethyl]methylamine Hydrochloride and Analogs
Key Observations :
- Substituent Diversity: The target compound’s 4-ethylphenoxy group is distinct from halogenated (e.g., Cl, F in compounds 53–54) or sulfur-containing (e.g., methylthio in ) substituents. Ethyl groups are electron-donating, which may enhance aromatic ring stability compared to electron-withdrawing halogens .
- Backbone Modifications : Cyclopropyl-containing analogs (e.g., 53–54) exhibit rigid structures that may enhance receptor selectivity, whereas the target compound’s flexible ethoxyethyl chain could improve membrane permeability .
Purity Trends :
Pharmacological Implications
- Halogenated Analogs: Compounds 53–54 demonstrate high purity and are derived from tranylcypromine, a monoamine oxidase inhibitor, implying possible 5-HT receptor modulation .
- Methoxy and Methylthio Derivatives: 4-Methoxyphenethylamine () and 25T-NBOMe () are known psychoactive agents, highlighting the role of substituent electronics in receptor binding.
Biological Activity
[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride is an organic compound with significant potential in biological and pharmaceutical research. This compound, characterized by its unique structure, combines an ethylphenoxy group with a methylamine moiety, making it a subject of interest for various biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H17NO·HCl
- IUPAC Name : 2-(4-ethylphenoxy)-N-methylethanamine hydrochloride
- CAS Number : 1269127-58-3
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The ethylphenoxy group enhances binding affinity to target proteins, while the amine group facilitates hydrogen bonding and electrostatic interactions. Such interactions can modulate biological pathways, influencing cellular responses.
Biological Activity Overview
The compound exhibits several biological activities that are relevant in pharmacological contexts:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties through the induction of apoptosis in cancer cells. For example, compounds structurally related to this amine have shown significant reductions in tumor cell viability in various models, including Ehrlich Ascites Carcinoma (EAC) models .
- Neurological Effects : The compound serves as a building block in the development of drugs targeting neurological pathways. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases.
- Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for various enzymes, including nitric oxide synthases (nNOS). This inhibition can have implications for conditions such as hypertension and neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Ethylphenol | Hydroxyl group on ethylbenzene | Commonly used as an industrial chemical |
| Phenylethylamine | Ethyl group attached directly to phenyl | Known for stimulant properties |
| 2-(4-Methoxyphenoxy)ethylamine | Methoxy instead of ethyl group | Exhibits different solubility and reactivity |
| N,N-Dimethyl-2-aminoethanol | Dimethylamino group | Different pharmacological profile |
The ethyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and interactions.
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the antitumor effects of related compounds, significant decreases in EAC cell viability were observed when treated with specific derivatives. The study highlighted the compound's role in promoting apoptosis and enhancing antioxidant activity without causing harm to liver or kidney functions .
- Pharmacological Potential : The compound has been investigated for its potential as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations relevant to drug synthesis.
- Neuropharmacology : Research on similar phenolic compounds has shown their capability to modulate neurotransmitter systems, suggesting that this compound could have implications in treating mood disorders or neurodegenerative diseases .
Q & A
Q. How does the ethylphenoxy group influence bioactivity compared to halogenated analogs?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs with fluoro, chloro, or methoxy substituents. Test in vitro for receptor selectivity (e.g., 5-HT₂C vs. 5-HT₂A).
- LogP Measurements : Determine partition coefficients to correlate lipophilicity with membrane permeability.
- Metabolic Stability : Use liver microsome assays (human/rat) to compare oxidative degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
